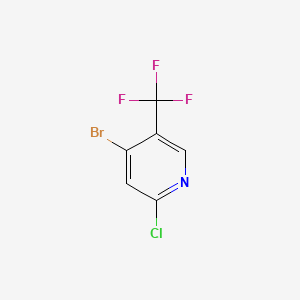

4-Bromo-2-chloro-5-(trifluoromethyl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Bromo-2-chloro-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity. The trifluoromethyl group, in particular, imparts distinct physicochemical properties that make this compound valuable in pharmaceutical, agrochemical, and material science applications .

Métodos De Preparación

The synthesis of 4-Bromo-2-chloro-5-(trifluoromethyl)pyridine typically involves halogenation and trifluoromethylation reactions. One common method includes the direct chlorination and bromination of a trifluoromethyl-substituted pyridine precursor. The reaction conditions often involve the use of halogenating agents such as bromine and chlorine in the presence of catalysts or under specific temperature and pressure conditions .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations can include the use of continuous flow reactors, improved catalysts, and more efficient separation and purification techniques to enhance yield and purity .

Análisis De Reacciones Químicas

4-Bromo-2-chloro-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by other nucleophiles under appropriate conditions. Common reagents for these reactions include organometallic compounds and strong nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of palladium catalysts to form biaryl compounds.

Major products formed from these reactions depend on the specific reagents and conditions employed. For example, substitution reactions can yield a variety of functionalized pyridine derivatives, while coupling reactions typically produce biaryl compounds .

Aplicaciones Científicas De Investigación

Structural Characteristics

- Molecular Formula : C6H3BrClF3N

- Molecular Weight : 227.45 g/mol

- Physical State : Solid at room temperature

The trifluoromethyl group significantly influences the compound's biological activity by altering its lipophilicity and electron-withdrawing properties, making it a valuable building block in the synthesis of more complex organic molecules.

Scientific Research Applications

The applications of 4-Bromo-2-chloro-5-(trifluoromethyl)pyridine span several domains:

Chemistry

- Building Block in Organic Synthesis : It is extensively used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. The compound can participate in various chemical reactions such as substitution, oxidation, and coupling reactions. For example:

- Substitution Reactions : The halogen atoms can be replaced by nucleophiles, leading to diverse functionalized pyridine derivatives.

- Coupling Reactions : It can undergo Suzuki-Miyaura coupling with boronic acids in the presence of palladium catalysts to form biaryl compounds.

Biology

- Antimicrobial Activity : Derivatives of this compound have shown significant antibacterial activity against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves inhibition of key bacterial enzymes, disrupting cell viability.

- Anticancer Potential : Research indicates that derivatives exhibit efficacy in inhibiting cancer cell proliferation in vitro, positioning them as candidates for further development in cancer therapeutics.

Medicine

- Intermediate for Drug Synthesis : It serves as a precursor for synthesizing drug candidates targeting specific enzymes or receptors, particularly in the development of novel antimicrobial agents and anticancer drugs.

Industry

- Advanced Materials Production : Its unique chemical properties make it suitable for producing advanced materials such as polymers and coatings.

Case Studies

-

Antimicrobial Efficacy Study :

- A study evaluated the antimicrobial effectiveness of several trifluoromethylpyridine derivatives, including this compound. The results indicated minimum inhibitory concentrations (MICs) as low as 0.5 μM against MRSA, attributed to its ability to inhibit bacterial fatty acid synthesis pathways.

-

Anticancer Activity Investigation :

- Research focused on the anticancer properties of derivatives showed promising results in inhibiting proliferation of various cancer cell lines. The structural modifications were analyzed through structure-activity relationship (SAR) studies to optimize biological activity.

Mecanismo De Acción

The mechanism of action of 4-Bromo-2-chloro-5-(trifluoromethyl)pyridine and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by influencing the electronic and steric properties of the molecule. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparación Con Compuestos Similares

4-Bromo-2-chloro-5-(trifluoromethyl)pyridine can be compared with other halogenated pyridine derivatives, such as:

2,3-Dichloro-5-(trifluoromethyl)pyridine: Similar in structure but with two chlorine atoms instead of one bromine and one chlorine.

5-Bromo-2-chloro-4-(trifluoromethyl)pyridine: Differing in the position of the trifluoromethyl group on the pyridine ring.

The uniqueness of this compound lies in its specific combination of halogen atoms and the trifluoromethyl group, which imparts distinct reactivity and physicochemical properties that are valuable in various applications.

Actividad Biológica

4-Bromo-2-chloro-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative that has garnered attention in various fields, particularly in pharmaceuticals and agrochemicals due to its unique structural features. This compound exhibits notable biological activities, which can be attributed to the presence of the trifluoromethyl group and halogens, enhancing its physicochemical properties.

Structural Characteristics

The compound's structure includes:

- Bromine (Br) and Chlorine (Cl) atoms, which contribute to its reactivity.

- A trifluoromethyl (CF3) group that significantly influences its biological activity by altering lipophilicity and electron-withdrawing properties.

These structural elements make it a valuable building block in the synthesis of more complex organic molecules.

Biological Activity Overview

Research indicates that this compound and its derivatives possess various biological activities, including:

- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit significant antibacterial activity, particularly against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and various fungi. The mechanism involves inhibition of key bacterial enzymes, contributing to cell viability disruption .

- Anticancer Potential : The compound has been investigated for its potential anticancer properties. Its derivatives have shown efficacy in inhibiting cancer cell proliferation in vitro, making it a candidate for further development in cancer therapeutics.

Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of several trifluoromethylpyridine derivatives, including this compound. The results indicated:

- Minimum Inhibitory Concentrations (MICs) were determined for various bacterial strains, showing potent activity at concentrations as low as 0.5 μM against MRSA.

- The compound's effectiveness was attributed to its ability to inhibit bacterial fatty acid synthesis pathways, a critical target for antibiotic development .

Structure-Activity Relationship (SAR) Studies

SAR studies have provided insights into how modifications of the compound affect its biological activity:

- Electron-Withdrawing Groups : The presence of additional electron-withdrawing groups on the pyridine ring significantly enhances antibacterial potency.

- Substituent Positioning : Modifications at specific positions on the pyridine ring can lead to either increased or decreased activity, indicating that careful structural optimization is essential for enhancing biological effects .

Data Table: Biological Activity Summary

Propiedades

IUPAC Name |

4-bromo-2-chloro-5-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClF3N/c7-4-1-5(8)12-2-3(4)6(9,10)11/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSGXLKGGFMPUJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)C(F)(F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClF3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.44 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.